molecular formula C15H17NO4S B2470558 3-((3-methylpiperidin-1-yl)sulfonyl)-2H-chromen-2-one CAS No. 950280-59-8

3-((3-methylpiperidin-1-yl)sulfonyl)-2H-chromen-2-one

Cat. No. B2470558
CAS RN: 950280-59-8
M. Wt: 307.36
InChI Key: XNPWUHDKJJRFOI-UHFFFAOYSA-N
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Description

The compound “3-((3-methylpiperidin-1-yl)sulfonyl)-2H-chromen-2-one” is a derivative of chromen-2-one with a 3-methylpiperidine group attached via a sulfonyl linkage. Chromen-2-one derivatives are known for their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects . The 3-methylpiperidine moiety is a common structural fragment in medicinal chemistry, known for its role in increasing lipophilicity and improving bioavailability .


Molecular Structure Analysis

The compound contains a chromen-2-one moiety, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring with a carbonyl group at the 2-position. It also contains a 3-methylpiperidine group, which is a six-membered ring containing five carbon atoms and one nitrogen atom, with a methyl group attached at the 3-position .


Chemical Reactions Analysis

Piperidine derivatives are known to participate in a variety of chemical reactions, including those involving their nitrogen atom or any functional groups they may carry . Chromen-2-one derivatives can undergo reactions at their carbonyl group or aromatic ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of the sulfonyl group could increase its polarity and affect its solubility .

Scientific Research Applications

Antimicrobial Applications

One study focused on synthesizing new heterocyclic compounds incorporating the sulfamoyl moiety, suitable for use as antimicrobial agents. These compounds, including chromene derivatives, showed promising results in in vitro antibacterial and antifungal activities, highlighting their potential as therapeutic agents against microbial infections (Darwish et al., 2014).

Synthetic Methodologies

Research has also been conducted on the stereocontrolled synthesis of 3-sulfonyl chroman-4-ols, providing insights into efficient transformation methods under various reaction conditions. This work underscores the compound's role in facilitating complex chemical syntheses with potential implications for pharmaceutical development (Chang & Tsai, 2018).

Environmentally Benign Synthesis

Another significant application involves the environmentally benign and diversity-oriented synthesis of medicinally privileged 2-amino-3-phenyl (or methyl) sulfonyl-4H-chromenes. This method highlights the compound's utility in green chemistry, emphasizing its role in synthesizing valuable chemical entities with minimal environmental impact (Pandit et al., 2016).

Heterogeneous Catalysis

The compound has also been studied in the context of heterogeneous catalysis, where sulfonic acid-functionalized materials were used for the synthesis of chromenes in an aqueous medium. This research illustrates the compound's applicability in catalysis, contributing to more sustainable and efficient chemical processes (Saikia & Saikia, 2016).

Fluorescence Probes and Sensors

Furthermore, derivatives of this compound have been utilized in the development of two-photon fluorescence probes for mitochondria imaging and detection of sulfite/bisulfite in living cells. This application demonstrates the compound's potential in biomedical research, particularly in cellular imaging and diagnostics (Wang et al., 2019).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Many chromen-2-one derivatives exert their effects by interacting with biological targets such as enzymes or receptors .

properties

IUPAC Name

3-(3-methylpiperidin-1-yl)sulfonylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S/c1-11-5-4-8-16(10-11)21(18,19)14-9-12-6-2-3-7-13(12)20-15(14)17/h2-3,6-7,9,11H,4-5,8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNPWUHDKJJRFOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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